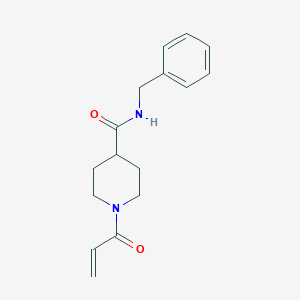

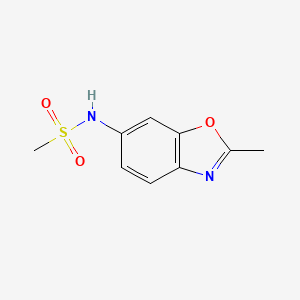

![molecular formula C20H28N2O3 B3010071 2-[2-(环己烯-1-基)乙氨基]-4-(2,4-二甲基苯胺基)-4-氧代丁酸 CAS No. 1027608-58-7](/img/structure/B3010071.png)

2-[2-(环己烯-1-基)乙氨基]-4-(2,4-二甲基苯胺基)-4-氧代丁酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of complex organic molecules often involves the construction of smaller, chiral building blocks that are later combined to form the final product. Paper describes the synthesis of all four stereoisomers of 2-(aminomethyl)cyclobutane-1-carboxylic acid, which is structurally simpler but shares the feature of an aminomethyl group adjacent to a carboxylic acid. The method involves a photochemical [2+2] cycloaddition and subsequent steps to separate diastereoisomers and protect/deprotect functional groups. While not directly applicable, the techniques described could be adapted for the synthesis of the cyclohexenyl portion of the target compound.

Molecular Structure Analysis

The molecular structure of the compound would likely be determined by the stereochemistry of the cyclohexenyl group and the configuration of the other chiral centers. The presence of a cyclohexenyl group suggests potential for geometric isomerism, while the amino and oxobutanoic acid groups could introduce stereoisomerism. The synthesis methods described in paper could be used to control the stereochemistry during the synthesis of similar compounds.

Chemical Reactions Analysis

The compound's reactivity would be influenced by its functional groups. The amino group could participate in reactions typical of amines, such as acylation or alkylation. The oxobutanoic acid moiety could undergo reactions common to carboxylic acids, such as esterification or amidation. The dimethylanilino group could be involved in electrophilic substitution reactions due to the presence of the aromatic ring. Paper discusses reactions of anthranilic acid derivatives, which, while not the same, are related to the aniline portion of the target compound and provide insight into potential reactivity.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of both polar (amino and carboxylic acid groups) and nonpolar (cyclohexenyl and dimethylanilino groups) regions in the molecule suggests it could have amphiphilic properties. The compound's solubility, melting point, and boiling point would be determined by the intermolecular forces resulting from its functional groups and overall molecular geometry. These properties are not directly discussed in the provided papers, but general principles of organic chemistry would apply.

科学研究应用

合成和表征

合成吡咯和异吲哚的简便途径:一项研究描述了源自 1,2-二甲氨基亚甲基或 1,2-羟基亚甲基羰基化合物和氨基酸的烯胺酸的脱羧环化反应,以产生吡咯、异吲哚和其他稠合吡咯。这证明了该化合物在合成复杂杂环结构中的用途 (Gabbutt 等人,2002)。

新型环状二肽基脲类:3-羟基-6-氧代[1,2,4]三嗪-1-基丙氨酰胺的合成,引入了一类新的环状二肽基脲类,涉及的反应突出了该化合物在利用氨基酸衍生物创建拟肽结构中的潜力 (Sañudo 等人,2006)。

改进的 4-氧代-4H-吡喃-2,5-二羧酸二乙酯合成:对 2-(二甲氨基)亚甲基-3-氧代丁酸乙酯与草酸二乙酯反应的研究展示了一种改进的方法来合成 4-氧代-4H-吡喃-2,5-二羧酸二乙酯,该化合物进一步以良好的收率生成各种二羧酸及其衍生物,证明了该化学物质在有机合成中的多功能性 (Obydennov 等人,2013)。

立体异构体的统一合成:该化学物质已用于 2-(氨基甲基)环丁烷-1-羧酸所有四个立体异构体的统一合成,说明了其在立体化学和制备具有特定手性构型的化合物的应用 (André 等人,2013)。

新型吡咯并香豆素衍生物:对 2-((4

,7-二甲基-2-氧代-2'H-1'-苯并吡喃-6-基)偶氮)-2-烷基-3-氧代丁酸乙酯的合成研究突出了该化合物在生成新类吲哚衍生物中的作用,表明其在药物化学和药物开发中的重要性 (Traven 等人,2000)。

属性

IUPAC Name |

2-[2-(cyclohexen-1-yl)ethylamino]-4-(2,4-dimethylanilino)-4-oxobutanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N2O3/c1-14-8-9-17(15(2)12-14)22-19(23)13-18(20(24)25)21-11-10-16-6-4-3-5-7-16/h6,8-9,12,18,21H,3-5,7,10-11,13H2,1-2H3,(H,22,23)(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOISRWACDBJPGY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)CC(C(=O)O)NCCC2=CCCCC2)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[2-(Cyclohexen-1-yl)ethylamino]-4-(2,4-dimethylanilino)-4-oxobutanoic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

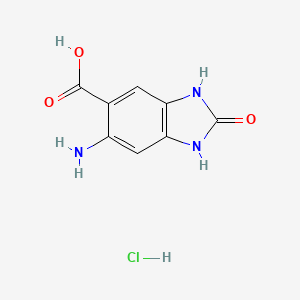

![N'-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]benzenesulfonohydrazide](/img/structure/B3009988.png)

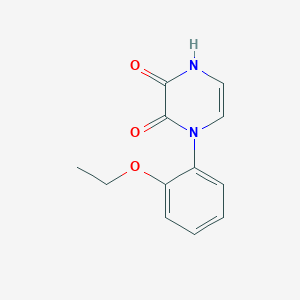

![ethyl 4-(1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazine-1-carboxylate](/img/structure/B3009989.png)

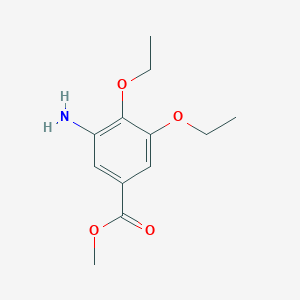

![methyl 4-[((11Z)-10-{[(4-methylphenyl)amino]carbonyl}-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinolin-11-ylidene)amino]benzoate](/img/structure/B3009992.png)

![2-{[1-(Cyclopentylmethyl)piperidin-4-yl]methyl}-6-cyclopropyl-2,3-dihydropyridazin-3-one](/img/structure/B3010001.png)

![4-(6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)benzonitrile](/img/structure/B3010009.png)

![3-(2-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one](/img/structure/B3010011.png)